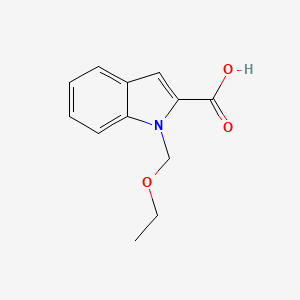
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a quinoline core with a hydroxy group at the 5th position and an acetamide group at the 8th position, making it a unique and interesting molecule for various applications.
Métodos De Preparación
The synthesis of N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . This reaction typically takes place in diphenyl ether under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc/acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline-2,4-dione derivatives, while reduction can yield dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound is used in the development of new drugs and therapeutic agents, making it a valuable molecule in pharmaceutical research.
Mecanismo De Acción
The mechanism of action of N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects . Further studies are needed to fully elucidate the detailed mechanism of action and identify all the molecular targets involved.
Comparación Con Compuestos Similares
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide can be compared with other quinoline derivatives such as 4-hydroxy-2-quinolones and 1,2,3,4-tetrahydroisoquinolines . While these compounds share a similar core structure, the presence of different functional groups imparts unique properties and activities. For instance, 4-hydroxy-2-quinolones are known for their antimicrobial activity, while 1,2,3,4-tetrahydroisoquinolines exhibit diverse biological activities against neurodegenerative disorders . The unique combination of hydroxy and acetamide groups in this compound makes it distinct and valuable for specific applications.
Propiedades
Número CAS |
60712-13-2 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
N-(5-hydroxy-2-oxo-3,4-dihydro-1H-quinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-6(14)12-8-3-4-9(15)7-2-5-10(16)13-11(7)8/h3-4,15H,2,5H2,1H3,(H,12,14)(H,13,16) |
Clave InChI |
APQXKTBLCPJSEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=C(C=C1)O)CCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)









![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)



